molecular formula C9H15BO2 B1279601 Allenylboronic acid pinacol ester CAS No. 865350-17-0

Allenylboronic acid pinacol ester

Cat. No.: B1279601
CAS No.: 865350-17-0
M. Wt: 166.03 g/mol
InChI Key: CJAOMXUZZONOSD-UHFFFAOYSA-N
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Description

Allenylboronic acid pinacol ester is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a dioxaborolane ring and an allene moiety. These structural elements contribute to its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Allenylboronic acid pinacol ester, also known as 2-Allenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4,4,5,5-Tetramethyl-2-(propa-1,2-dien-1-yl)-1,3,2-dioxaborolane, primarily targets carboxylic acids . It is also used as a shutdown overcharge additive to increase the intrinsic safety of lithium-ion cells .

Mode of Action

The compound reacts with carboxylic acids, in the presence of tri-n-butyltin hydride, to give homoallylic alcohols in good yield . Homoallylic alcohols can also be formed by allylboration of aldehydes . In lithium-ion cells, it operates at elevated charge cutoff potentials up to 4.5 V vs. Li/Li+ .

Biochemical Pathways

The compound is involved in several biochemical pathways. It is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and olefin metathesis . It also participates in intermolecular radical additions . Furthermore, it is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .

Result of Action

The result of the compound’s action is the formation of homoallylic alcohols . In lithium-ion cells, it leads to an immense increase in the charge transfer resistance after electrode shutdown, hinting to the formation of a lithium ion-insulating layer on the positive electrode surface .

Action Environment

The compound is sensitive to moisture and is incompatible with oxidizing agents . It should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place . The recommended storage temperature is 2 - 8°C . These environmental factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allenylboronic acid pinacol ester typically involves the reaction of an appropriate boronic acid or boronate ester with an allene precursor. One common method involves the use of pinacolborane as the boron source and propargyl alcohol as the allene precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and proceeds via a hydroboration-oxidation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Allenylboronic acid pinacol ester undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the allene moiety into alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where the allene moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted boron-containing compounds.

Scientific Research Applications

Allenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boron-containing compounds, including this one, as potential agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane: Similar structure but with a propene moiety instead of an allene.

    4,4,5,5-Tetramethyl-2-(prop-2-yn-1-yl)-1,3,2-dioxaborolane: Contains a propyne moiety instead of an allene.

    4,4,5,5-Tetramethyl-2-(but-2-en-1-yl)-1,3,2-dioxaborolane: Features a butene moiety.

Uniqueness

Allenylboronic acid pinacol ester is unique due to the presence of the allene moiety, which imparts distinct reactivity compared to similar compounds with alkene or alkyne groups. This unique structure allows for a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules.

Properties

InChI

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAOMXUZZONOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470474
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865350-17-0
Record name Allenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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